molecular formula C16H23NO3 B1326020 Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate CAS No. 951885-86-2

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate

Cat. No.: B1326020
CAS No.: 951885-86-2
M. Wt: 277.36 g/mol
InChI Key: FDJFKYGNWYKXGI-UHFFFAOYSA-N
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Description

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an ethyl ester group, a dimethylamino group attached to a phenyl ring, and a keto group on a hexanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate typically involves the reaction of ethyl cyanoacetate with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 70°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the keto and ester groups can participate in various biochemical reactions. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 6-[3-(dimethylamino)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-20-16(19)11-6-5-10-15(18)13-8-7-9-14(12-13)17(2)3/h7-9,12H,4-6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJFKYGNWYKXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251534
Record name Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-86-2
Record name Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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